Product packaging for 1-(6-Methyl-4-nitropyridin-2-yl)piperazine(Cat. No.:)

1-(6-Methyl-4-nitropyridin-2-yl)piperazine

Cat. No.: B11777072
M. Wt: 222.24 g/mol
InChI Key: NHOCIWNSQJZSFB-UHFFFAOYSA-N
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Description

1-(6-Methyl-4-nitropyridin-2-yl)piperazine is a nitropyridine derivative functionalized with a piperazine group, designed for research and development applications. This compound serves as a versatile chemical intermediate and building block in medicinal chemistry, particularly in the synthesis of more complex molecules for biological screening . Compounds featuring nitropyridine and piperazine motifs are of significant interest in early-stage drug discovery, and similar structures have been investigated in various therapeutic contexts . As a high-purity research chemical, it is essential for hit-to-lead optimization and scaffold development in industrial and academic laboratories. This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please handle with appropriate care and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O2 B11777072 1-(6-Methyl-4-nitropyridin-2-yl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-(6-methyl-4-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-10(12-8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3

InChI Key

NHOCIWNSQJZSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 6 Methyl 4 Nitropyridin 2 Yl Piperazine and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) as a Primary Synthetic Routewikipedia.orgmdpi.com

The principal method for synthesizing 1-(6-methyl-4-nitropyridin-2-yl)piperazine and its analogues is the Nucleophilic Aromatic Substitution (SNAr) reaction. mdpi.com This pathway is highly effective for coupling a piperazine (B1678402) ring to an electron-deficient pyridine (B92270) ring. The SNAr mechanism is favored for these heterocyclic systems, especially when activated by strong electron-withdrawing groups. wikipedia.orgnumberanalytics.com

Reactants and Reaction Conditions for Pyridine-Piperazine Bond Formationbenchchem.comchemicalbook.com

The formation of the crucial pyridine-piperazine bond is typically achieved by reacting a substituted nitropyridine with piperazine or its derivatives. The pyridine reactant is generally a 2-halo-6-methyl-4-nitropyridine, where the halogen (commonly chlorine or bromine) serves as a good leaving group.

The reaction conditions for analogous syntheses often involve polar aprotic solvents and elevated temperatures to facilitate the substitution. A base is frequently added to neutralize the hydrogen halide formed during the reaction. For instance, the synthesis of 1-(6-nitropyridin-3-yl)piperazine (B1631402) is accomplished by reacting 3-chloro-6-nitropyridine with an excess of piperazine in n-butanol at 95°C for 24 hours, resulting in a high yield. Another similar procedure involves reacting 5-Bromo-2-nitro-pyridine with 1-methylpiperazine (B117243) in dimethylsulfoxide (DMSO) at 120°C in the presence of potassium carbonate.

Table 1: Representative Reaction Conditions for SNAr Synthesis of Nitropyridinyl-piperazines

Pyridine SubstratePiperazine ReactantSolventBaseTemperature (°C)Time (h)Yield (%)Reference
3-chloro-6-nitropyridinePiperazinen-Butanol- (Excess amine)952496
5-bromo-2-nitropyridine1-methylpiperazineDMSOK₂CO₃12018~78 (calculated)
5-bromo-2-nitropyridinePiperazineDMSO-80594.8 chemicalbook.com

Role of the Nitro Group in Activating the Pyridine Ring for SNArwikipedia.orgnih.gov

The nitro group (–NO₂) plays a critical role in facilitating the SNAr reaction. As a powerful electron-withdrawing group, it significantly reduces the electron density of the pyridine ring. numberanalytics.comnih.gov This "activation" makes the ring carbons, particularly those at the ortho and para positions relative to the nitro group, more electrophilic and thus more susceptible to attack by a nucleophile like piperazine. wikipedia.org

The mechanism of the SNAr reaction involves two main steps:

Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the leaving group (e.g., a halogen), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group.

Derivatization Strategies of the Piperazine Moiety in this compound Analoguesmdpi.comnih.gov

Once the this compound core is synthesized, the free secondary amine of the piperazine ring provides a versatile handle for further functionalization. This allows for the creation of a library of analogues with diverse properties.

N-Alkylation and N-Acylation Reactionsmdpi.combenchchem.com

Standard organic chemistry transformations can be applied to derivatize the piperazine nitrogen.

N-Alkylation: This involves reacting the piperazine with an alkyl halide (e.g., an alkyl bromide or iodide) to introduce an alkyl group. These reactions are a common method for transforming piperazine into its N-alkyl analogues. mdpi.com For example, the synthesis of Ponatinib involves the N-alkylation of a piperazine derivative with a reactive benzyl (B1604629) bromide. mdpi.com

N-Acylation: This can be achieved by reacting the piperazine with acyl chlorides or acid anhydrides to form an amide linkage. For instance, the synthesis of Nintedanib involves the addition of N-methylpiperazine to a bromoacetyl derivative. mdpi.com

These derivatization reactions are fundamental in medicinal chemistry for modifying the structure of lead compounds to improve their pharmacological profiles. mdpi.com

Carbodithioate Formationnih.gov

A more specialized derivatization involves the formation of a carbodithioate. This can be accomplished by reacting a pyridinylpiperazine with carbon disulfide (CS₂) in the presence of a base, followed by reaction with an electrophile.

In a relevant example, 1-(3-nitropyridin-2-yl)piperazine (B1350711) was treated with carbon disulfide and sodium acetate (B1210297) in methanol. nih.gov The resulting intermediate was then reacted with various 2-chloro-N-arylacetamides to produce a series of 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate analogues in good yields. nih.gov

Table 2: Synthesis of Carbodithioate Analogues of 1-(3-nitropyridin-2-yl)piperazine

Piperazine ReactantElectrophileReagentsSolventConditionsYield (%)Reference
1-(3-nitropyridin-2-yl)piperazine2-chloro-N-arylacetamidesCS₂, NaOAcMethanolReflux, 8-16 h62-88 nih.gov
1-(3-nitropyridin-2-yl)piperazine4-(chloromethyl)-N-arylbenzamideCS₂, NaOAcMethanolReflux, 12-24 h49-71 nih.gov

This methodology demonstrates a robust route to introduce a carbodithioate functional group, significantly expanding the structural diversity of the parent compound.

Functional Group Transformations of the Nitro Group on the Pyridine Ring

The nitro group on the pyridine ring is not only an activating group for the initial synthesis but also a versatile functional group that can be transformed to create further analogues. The most common transformation is its reduction to an amino group (–NH₂).

This reduction is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. mdpi.com This transformation is a key step in the synthesis of many biologically active molecules, where the resulting amino group can serve as a building block for subsequent reactions, such as amide bond formation or diazotization. For example, the synthesis of Palbociclib involves an SNAr reaction to form a nitropyridinyl-piperazine intermediate, which is followed by catalytic hydrogenation to reduce the nitro group. mdpi.com

Reduction of the Nitro Group to Amine Functionality

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmacologically active compounds and key chemical intermediates. For pyridylpiperazine derivatives, this reduction is a critical step to transform an electron-deficient nitro-aromatic ring into an electron-rich amino-aromatic system, which can then undergo a variety of further chemical modifications. The reduction of the nitro group on the pyridine ring of this compound analogues can be achieved through several methods, ranging from classical catalytic hydrogenation to modern chemoselective reagents. wikipedia.orgsci-hub.se

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. A major challenge is achieving chemoselectivity, where the nitro group is reduced without affecting other sensitive moieties such as halogens, nitriles, esters, or carbon-carbon multiple bonds. sci-hub.se

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. sci-hub.se The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): Pd/C is a versatile catalyst for this transformation. It can be used with hydrogen gas or with transfer hydrogenation agents like triethylsilane or formic acid. sci-hub.seorganic-chemistry.org The use of formic acid with a Pd/C catalyst offers a base-free method for transfer hydrogenation under mild conditions. organic-chemistry.org

Raney Nickel (Raney Ni): This is another widely used catalyst for the hydrogenation of nitroarenes. wikipedia.org

Platinum(IV) Oxide (PtO₂): This catalyst is also effective for the reduction of both aromatic and aliphatic nitro compounds. wikipedia.org

Sulfided Platinum Catalyst: For substrates containing sensitive groups like activated heteroaryl halides, a sulfided platinum catalyst can be employed to achieve high chemoselectivity, preventing dehalogenation by selectively poisoning the most active sites on the platinum surface. sci-hub.se

Metal-Based Reductions: Historically, the reduction of aromatic nitro compounds was often performed using metals in acidic media.

Tin(II) Chloride (SnCl₂): This is a classic reagent for the reduction of nitroarenes to anilines. wikipedia.org

Iron (Fe): The use of iron powder in an acidic medium, such as acetic acid or with ammonium (B1175870) chloride, is a cost-effective and common industrial method for this reduction. wikipedia.org

Samarium (Sm): Samarium metal can be used for the chemoselective reduction of aromatic nitro groups, showing good tolerance for other functional groups. organic-chemistry.org

Modern and Miscellaneous Reagents: Recent research has focused on developing milder and more selective metal-free or novel metal-catalyzed systems.

Sodium Borohydride (NaBH₄) with Catalysts: While NaBH₄ alone does not typically reduce nitro groups, its reducing power can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, allowing the reaction to proceed efficiently in an ethanol (B145695) solvent. jsynthchem.com

Diborane Derivatives: Tetrahydroxydiboron has been used as a reductant, sometimes with an organocatalyst like 4,4'-bipyridine, to achieve a rapid, metal-free, and highly chemoselective reduction of aromatic nitro compounds in water. organic-chemistry.org Similarly, the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide (KOtBu) provides a metal-free method that tolerates various reducible functional groups. organic-chemistry.org

Hydrosilylation: The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine offers a mild, metal-free system for the reduction of both aromatic and aliphatic nitro groups with broad functional group compatibility. organic-chemistry.org

The following table summarizes various methodologies for the reduction of aromatic nitro groups.

Reagent/Catalyst SystemStoichiometric ReductantKey FeaturesTolerated Functional Groups
Pd/C H₂ gas, Formic Acid, or Et₃SiHWidely applicable; transfer hydrogenation is possible. sci-hub.seorganic-chemistry.orgEsters, amides, nitriles, benzylic alcohols. sci-hub.se
Raney Nickel H₂ gasCommon and effective catalyst. wikipedia.orgVaries based on conditions.
Iron (Fe) Acid (e.g., Acetic Acid)Cost-effective, suitable for industrial scale. wikipedia.orgGenerally robust.
Tin(II) Chloride (SnCl₂) Self-reducing in acidClassic laboratory-scale method. wikipedia.orgTolerates many groups but can be harsh.
NaBH₄ / Ni(PPh₃)₄ NaBH₄Enhances reactivity of NaBH₄ for nitro reduction. jsynthchem.comNot specified.
B₂pin₂ / KOtBu B₂pin₂Metal-free and chemoselective. organic-chemistry.orgKetones, nitriles, esters, halogens. organic-chemistry.org
HSiCl₃ / Tertiary Amine HSiCl₃Mild, metal-free, and generally applicable. organic-chemistry.orgWide range of functional groups.

Purification and Isolation Techniques for Pyridylpiperazine Compounds

The purification and isolation of the target pyridylpiperazine compound is a critical step to ensure high purity, which is essential for subsequent synthetic steps or final applications. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, boiling point, solubility) and the nature of the impurities present. youtube.com

Crystallization/Recrystallization: For solid compounds, recrystallization is the most common and effective method for purification. researchgate.net The process involves dissolving the impure compound in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. youtube.com As the solution cools slowly, the pure compound crystallizes, leaving the impurities dissolved in the mother liquor. youtube.comresearchgate.net The pure crystals are then isolated by filtration. researchgate.net The choice of solvent is crucial for successful recrystallization.

Chromatography: Chromatographic techniques are widely used for purifying organic compounds, especially when impurities have similar properties to the desired product or when very high purity is required. researchgate.net

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase (commonly silica (B1680970) gel or alumina). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). researchgate.net Fractions are collected and analyzed, and those containing the pure compound are combined and the solvent is evaporated.

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is often the method of choice. researchgate.net It operates on the same principles as column chromatography but uses high pressure to pass the solvent through columns containing smaller particle sizes, resulting in higher resolution and faster separation. researchgate.net

Distillation: Distillation is used to purify liquids based on differences in their boiling points. youtube.com

Simple/Fractional Distillation: These methods are suitable if the compound is a liquid with a significantly different boiling point from its impurities. youtube.com

Distillation Under Reduced Pressure (Vacuum Distillation): Many organic compounds, including some pyridylpiperazine derivatives, have high boiling points and may decompose at atmospheric pressure. Vacuum distillation lowers the boiling point of the liquid, allowing it to be distilled at a lower temperature, thus preventing thermal decomposition. youtube.com

Acid-Base Extraction: Pyridylpiperazine compounds are basic due to the presence of the piperazine and pyridine nitrogen atoms. This property can be exploited for purification using liquid-liquid extraction. The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution. The basic pyridylpiperazine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, made basic again to deprotonate the compound, and the pure product can be extracted back into an organic solvent. google.com

Purification via Salt Formation: A related technique involves the formation of a crystalline acid addition salt. The crude basic compound is treated with an acid (e.g., HCl, H₂SO₄) in a suitable organic solvent. The resulting salt often has different solubility properties and may readily crystallize, allowing for its separation from impurities by filtration. google.com The pure free base can then be regenerated by treating the salt with a base.

The following table compares common purification techniques for pyridylpiperazine compounds.

Purification TechniquePrinciple of SeparationPrimary ApplicationAdvantages
Recrystallization Differential solubility at varying temperatures. researchgate.netPurification of solid compounds.Can yield very pure material; scalable. researchgate.net
Column Chromatography Differential adsorption on a stationary phase. researchgate.netSeparation of complex mixtures; purification of non-crystalline solids or oils.Highly versatile; applicable to a wide range of compounds. researchgate.net
Vacuum Distillation Difference in boiling points at reduced pressure. youtube.comPurification of high-boiling point liquids.Prevents thermal decomposition of sensitive compounds. youtube.com
Acid-Base Extraction Differential solubility of basic/acidic forms in aqueous/organic phases.Separating basic compounds from neutral or acidic impurities.Simple, fast, and effective for removing specific types of impurities.
Salt Formation Crystallization of a stable acid addition salt. google.comPurification of basic compounds that form crystalline salts.Can be a highly effective and simple alternative to chromatography. google.com

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural data for the specific compound This compound is not publicly available. The synthesis of this compound is theoretically plausible through a nucleophilic aromatic substitution reaction, likely between 2-chloro-6-methyl-4-nitropyridine and piperazine. However, published reports containing its characterization data—such as NMR, IR, UV-Vis, Mass Spectrometry, and X-ray diffraction—could not be located.

The generation of a thorough, informative, and scientifically accurate article as outlined in the request is contingent upon the availability of this specific experimental data. While information exists for structurally related compounds, such as various nitropyridylpiperazine isomers and other piperazine derivatives, the strict instruction to focus solely on this compound and to not introduce information outside this explicit scope prevents the use of data from these analogs.

Therefore, it is not possible to provide the requested article with the required detailed research findings and data tables without resorting to speculation, which would compromise scientific accuracy.

Computational Chemistry Applications to 1 6 Methyl 4 Nitropyridin 2 Yl Piperazine Systems

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is frequently employed to understand how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme. rjptonline.orgnih.gov In the context of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine, docking studies would be essential to identify potential biological targets and elucidate the structural basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. impactfactor.org Studies on similar piperazine (B1678402) and pyridine (B92270) derivatives have successfully used this approach to identify potential inhibitors for targets involved in cancer and other diseases. nih.govalliedacademies.orgresearchgate.net

Following a molecular docking simulation, the results are analyzed to understand the binding affinity and the specific molecular interactions driving the ligand-target recognition. The primary metric for assessing binding affinity is the docking score or binding energy, typically expressed in kcal/mol. rjptonline.org A more negative value indicates a stronger, more favorable binding interaction. impactfactor.org

Beyond the score, a detailed analysis of the interaction modes is crucial. This involves identifying specific types of non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the piperazine ring) and acceptors (like oxygen or nitrogen atoms in the protein backbone or side chains).

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (such as the methyl-substituted pyridine ring) and hydrophobic residues of the protein.

Pi-Interactions: Including π-π stacking (between aromatic rings) or π-alkyl interactions. csic.es

For this compound, one would expect the piperazine ring's nitrogen atoms to act as key hydrogen bond acceptors or donors, while the methyl-nitropyridine moiety could engage in hydrophobic and π-stacking interactions within the binding pocket.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterValue/Description
Binding Energy (kcal/mol)-8.2
Hydrogen BondsPiperazine N-H with ASP 154; Nitro O with LYS 45
Hydrophobic InteractionsPyridine ring with LEU 102, VAL 34
Pi-Alkyl InteractionPyridine ring with ALA 152

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the target protein. nih.gov For the this compound-protein complex, an MD simulation could reveal how the compound adjusts its conformation within the binding site and assess the stability of the predicted interactions. nih.gov Key analyses from MD simulations include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to determine if the system reaches a stable equilibrium. Such simulations can confirm whether the initial binding pose from docking is maintained over time or if the ligand explores other conformations, which is crucial for designing more effective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density) of molecules. researchgate.netresearchgate.net It provides a robust framework for calculating a wide range of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. mdpi.comrsc.org Applying DFT calculations to this compound allows for a precise determination of its 3D structure and electronic properties, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. acadpubl.eumalayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, influencing its electronic characteristics.

Table 2: Illustrative FMO Properties for this compound Calculated by DFT
ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-2.20
HOMO-LUMO Energy Gap (ΔE)3.95

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other molecules. numberanalytics.com Typically:

Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms.

Blue regions represent positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are often found around hydrogen atoms.

Green regions denote neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and its reactive sites for intermolecular interactions, such as hydrogen bonding. acadpubl.euresearchgate.net

In Silico Predictions of Molecular Properties and Permeability

In the early stages of drug discovery, it is crucial to assess a compound's pharmacokinetic profile, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Numerous computational tools and online servers can predict these properties, helping to filter out candidates with poor drug-like characteristics before they enter costly experimental testing. nih.govnih.gov

For this compound, these in silico tools can predict key physicochemical properties relevant to its behavior as a potential drug. This includes adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Predictions also extend to aqueous solubility, cell permeability (e.g., Caco-2 permeability), and potential interactions with metabolic enzymes. mdpi.com

Table 3: Predicted Physicochemical and ADMET Properties for this compound
PropertyPredicted ValueDrug-Likeness Guideline
Molecular Weight222.25 g/mol< 500
LogP (Lipophilicity)1.35≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors5≤ 10
Lipinski's Rule of Five Violations00 is ideal
Aqueous Solubility (LogS)-2.5Good solubility > -4
Human Intestinal AbsorptionHigh-

Structure Activity Relationship Sar Methodologies for 1 6 Methyl 4 Nitropyridin 2 Yl Piperazine Derivatives

Design Principles for Systematic Structural Modifications

The rational design of novel compounds with improved properties is guided by SAR, which helps identify key structural motifs and molecular determinants responsible for pharmacological activity. researchgate.net The systematic modification of the 1-(6-methyl-4-nitropyridin-2-yl)piperazine core involves several key strategies aimed at probing the chemical space around the scaffold. These principles allow chemists to understand the role of each component of the molecule.

Key areas for modification include:

The Pyridine (B92270) Ring: The electronic nature of the pyridine ring is heavily influenced by the 4-nitro and 6-methyl groups. Modifications can include altering the position of these substituents or replacing them entirely. For example, the electron-withdrawing nitro group can be replaced with other groups like cyano, sulfonyl, or halogen atoms to modulate electronic properties. The methyl group can be substituted with larger alkyl groups to probe steric limits or with polar groups to influence solubility.

The Piperazine (B1678402) Moiety: The piperazine ring is a versatile scaffold frequently used in drug discovery to connect different pharmacophoric groups and to optimize physicochemical properties. nih.gov The secondary amine (NH) of the piperazine ring is a common point for modification. Introducing a variety of substituents—such as alkyl, aryl, or complex heterocyclic systems—at this position can significantly impact a compound's interaction with its target and alter its pharmacokinetic properties like absorption and distribution. researchgate.netresearchgate.net

Bioisosteric Replacement: This involves replacing functional groups with other groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing toxicity. For instance, the nitro group could be replaced by a trifluoromethylsulfonyl (CF₃SO₂) group, or the pyridine ring itself could be replaced by another heteroaromatic system.

These systematic changes allow for the construction of a detailed SAR map, guiding future design efforts toward more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comjocpr.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. mdpi.com

For derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Assembly: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀ values) is determined through standardized biological assays.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity (logP), electronic effects (Hammett constants)), topological indices, and 3D properties (e.g., molecular shape). nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in the model's creation. nih.gov

A successful QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources required for lead optimization. jocpr.comnih.gov

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on the pyridylpiperazine scaffold are critical determinants of biological activity. researchgate.net SAR studies elucidate how functional groups, through their steric, electronic, and lipophilic properties, influence interactions with the target protein. researchgate.net

Substitutions on the Pyridine Ring:

Position 4 (Nitro Group): The strong electron-withdrawing nature of the nitro group significantly polarizes the pyridine ring. Replacing it with electron-donating groups (e.g., methoxy, amino) or less potent electron-withdrawing groups (e.g., halogens) can drastically alter binding affinity. researchgate.net The importance of this group lies in its potential to form hydrogen bonds or engage in electrostatic interactions within a receptor binding pocket.

Position 6 (Methyl Group): The methyl group provides a degree of lipophilicity and steric bulk. Replacing it with hydrogen could reveal if steric hindrance is a factor, while larger alkyl groups (ethyl, propyl) could enhance van der Waals interactions or, conversely, create unfavorable steric clashes.

Substitutions on the Piperazine Ring:

The following table illustrates a hypothetical SAR for substitutions on the distal piperazine nitrogen, demonstrating how different functional groups might influence inhibitory activity against a target enzyme.

Compound IDR-Group on Piperazine N4Lipophilicity (cLogP)Electronic Nature of RHypothetical IC₅₀ (nM)
Base -H2.1Neutral580
A-1 -CH₃2.5Electron-donating350
A-2 -CH₂CH₂OH1.9Polar, Neutral410
A-3 -C(O)Ph3.2Electron-withdrawing150
A-4 -SO₂Ph3.4Strong Electron-withdrawing95
A-5 -(4-fluorophenyl)3.8Weak Electron-withdrawing70

This table is for illustrative purposes only and does not represent actual experimental data.

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. researchgate.net While the parent compound, this compound, is achiral, the introduction of chiral centers through substitution can lead to the formation of enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov

For example, if a chiral substituent is introduced on the piperazine ring, the resulting enantiomers may bind to a chiral receptor or enzyme active site with different affinities. nih.gov One enantiomer might fit perfectly into the binding pocket, leading to high potency, while the other may bind poorly or not at all. nih.gov

Therefore, SAR studies for chiral derivatives must involve:

Synthesis of Stereoisomerically Pure Compounds: This allows for the individual biological evaluation of each enantiomer or diastereomer.

Determination of Absolute Configuration: Techniques like X-ray crystallography are used to determine the exact 3D structure (e.g., R or S configuration) of the active stereoisomer.

Understanding these stereochemical requirements is essential for designing highly potent and selective drugs, as it can lead to an improved therapeutic index by eliminating inactive or potentially toxic isomers. nih.gov

Pharmacophore Modeling and Lead Optimization for Pyridylpiperazine Scaffolds

Pharmacophore modeling is a powerful computational tool used in lead discovery and optimization. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. vcat.de These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For the this compound scaffold, a pharmacophore model might be constructed based on a set of active analogues. This model could identify key features such as:

A hydrogen bond acceptor (from the nitro group).

An aromatic/hydrophobic region (the pyridine ring).

A basic nitrogen atom (the distal piperazine nitrogen).

A potential hydrophobic pocket interacting with the 6-methyl group.

Once a validated pharmacophore model is developed, it serves as a 3D query to screen virtual compound libraries for new molecules that match the required features, a process known as virtual screening. researchgate.netdovepress.com

In lead optimization , the pharmacophore model guides the rational design of new derivatives. vcat.de The goal is to design molecules that fit the pharmacophore more precisely, thereby enhancing potency and selectivity. dovepress.com Medicinal chemists use the model to propose modifications that improve interactions with the target, while also optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to develop a viable drug candidate. vcat.de

Mechanistic Biological Studies of 1 6 Methyl 4 Nitropyridin 2 Yl Piperazine Analogues in Vitro Focus

Enzyme Inhibition Assays and Mechanistic Elucidation

Analogues of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine have been evaluated against several enzymes, revealing diverse mechanisms of inhibition and binding.

Urease Inhibition and Binding Mechanisms

Urease, a nickel-dependent enzyme, is a critical factor in the survival of pathogens like Helicobacter pylori as it catalyzes the hydrolysis of urea, leading to a pH increase in the acidic stomach environment. nih.gov The inhibition of this enzyme is a key strategy for treating related infections. nih.gov Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have demonstrated significant potential as urease inhibitors. nih.govfrontiersin.orgresearchgate.net

In vitro assays using jack bean urease showed that these compounds exhibit potent inhibitory activities, with some analogues having IC₅₀ values significantly lower than that of the standard inhibitor, thiourea (B124793). nih.govfrontiersin.org For instance, two derivatives, designated 5b and 7e, were identified as the most active inhibitors, with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC₅₀ of 23.2 ± 11.0 µM. nih.govfrontiersin.org

Molecular docking studies have been employed to elucidate the binding mechanisms of these inhibitors within the active site of the urease enzyme. nih.govfrontiersin.org These in silico analyses revealed that potent inhibitors form favorable interactions with the enzyme's active site. nih.gov The binding energies for the most active compounds were calculated to be -8.0 kcal/mol (for 5b) and -8.1 kcal/mol (for 7e), which are substantially lower than the binding energy of thiourea (-2.8 kcal/mol), indicating a more stable enzyme-inhibitor complex. nih.govfrontiersin.org The pyridine (B92270) ring of one analogue, 5j, was shown to form π–cation and carbon–hydrogen bonds with key amino acid residues Lys709 and Glu718 in the urease active site. nih.gov

Table 1: Urease Inhibition Data for 1-(3-nitropyridin-2-yl)piperazine Analogues

CompoundIC₅₀ (µM)Binding Energy (kcal/mol)
Analogue 5b 2.0 ± 0.73-8.0
Analogue 7e 2.24 ± 1.63-8.1
Precursor Cmpd. 3 3.90 ± 1.91-6.1
Thiourea (Standard) 23.2 ± 11.0-2.8

Transglutaminase 2 (TGase 2) Inhibition Mechanisms

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in various physiological and pathophysiological conditions, including fibrotic and neoplastic processes. hzdr.de Its unregulated activity is associated with conditions like celiac disease and cancer metastasis, making it a promising therapeutic target. nih.gov

Nε-acryloyllysine piperazides, including analogues like 1-(6-Nitropyridin-2-yl)piperazine, have been synthesized and characterized as irreversible inhibitors of TGase 2. hzdr.de The inhibition mechanism is a two-step process that begins with the formation of a non-covalent enzyme-inhibitor complex, which then proceeds to a final, irreversible covalent complex. hzdr.de These inhibitors bear an electrophilic "warhead" that reacts with the catalytic cysteine residue in the enzyme's active site, abolishing both its catalytic and G-protein functions. nih.gov

Structure-activity relationship (SAR) studies, complemented by covalent docking, have provided a deeper understanding of how this class of inhibitors is recognized within the TGase 2 active site. hzdr.de Selectivity profiling has demonstrated that these compounds have an excellent selectivity for TGase 2 over other transglutaminases. hzdr.de

Kinase Inhibition (e.g., CDK4/6, p70S6Kβ, MPS1, VEGFR2) and Molecular Pathways

Protein kinases are crucial in cell signaling pathways, and their deregulation is often linked to cancer cell proliferation and survival. nih.gov The piperazine (B1678402) moiety is a common feature in many FDA-approved kinase inhibitors. mdpi.com Analogues containing nitropyridine and piperazine structures have been investigated as inhibitors for various kinases, including Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

X-ray crystallography studies of kinase inhibitors like Palbociclib (a CDK4/6 inhibitor) reveal that the piperazine ring often situates in the solvent-exposed region of the ATP-binding site. mdpi.com Similarly, for other kinase targets, piperazine groups have been shown to point towards the solvent-exposed surface. nih.gov The core structure, such as a pyridyl ring, can engage in hydrophobic packing between amino acid residues, while other parts of the molecule form hydrogen bonds with the backbone of the kinase's hinge region. nih.gov This strategic positioning contributes to both the potency and selectivity of the inhibitor. nih.govmdpi.com

Chymotrypsin Inhibition

Piperazine derivatives have also been explored as inhibitors of proteases like chymotrypsin. nih.gov Studies on 4-substituted carbonylphenyl ester derivatives containing piperazine moieties have identified several compounds as effective and specific inhibitors of chymotrypsin. nih.gov Compounds designated as FK-401 and FK-448 were among the most potent in these investigations, highlighting the potential of the piperazine scaffold in designing specific protease inhibitors. nih.gov

Antimicrobial Activity Investigations (e.g., Anti-tubercular Activity against Mycobacterium tuberculosis)

The rise of drug-resistant microbial infections necessitates the development of new antimicrobial agents. researchgate.net Piperazine derivatives have been widely synthesized and evaluated for their antimicrobial properties, showing activity against various bacterial and fungal strains. apjhs.comnih.govderpharmachemica.com

There is a pressing need for new drugs to treat tuberculosis (TB), caused by Mycobacterium tuberculosis, especially with the emergence of multidrug-resistant (MDR) strains. vensel.org While specific studies on this compound were not detailed in the reviewed literature, related heterocyclic compounds are under active investigation. nih.gov For example, a series of 1,8-naphthyridine (B1210474) analogues containing piperidine (B6355638) and morpholine (B109124) groups showed significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net The development of novel structural classes of anti-TB agents is a critical area of research, with many nitrogen-containing heterocyclic compounds showing promise against both susceptible and resistant strains of M. tuberculosis. vensel.org

Anticancer Activity Mechanisms in Cell Lines

Piperazine-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action. unipa.itnih.gov These derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell proliferation across a range of human tumor cell lines. nih.govnih.govnih.gov

Studies on different classes of piperazine analogues have revealed specific mechanistic pathways.

Induction of Apoptosis: One piperazine derivative, designated PCC, was shown to have a strong suppressive effect on human liver cancer cells (SNU-475 and SNU-423) with IC₅₀ values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively. nih.gov Further investigation revealed that this compound induces apoptosis, a form of programmed cell death, in these cancer cells. nih.gov Similarly, piperazine-tethered derivatives of alepterolic acid were found to induce caspase-dependent apoptosis in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). nih.gov

Cell Cycle Arrest: A piperazine-linked quinolinequinone compound, QQ1, was found to be a potent inhibitor of the renal cancer cell line ACHN, with an IC₅₀ value of 1.55 μM. nih.gov Mechanistic studies showed that QQ1 inhibits the proliferation of ACHN cells by inducing cell cycle arrest. nih.gov

Antiproliferative Activity: Novel vindoline-piperazine conjugates have shown outstanding antiproliferative effects. nih.govmdpi.com For instance, derivative 17 was highly effective against multiple cancer types, causing growth reductions of -84.40% in the KM12 colon cancer cell line and over -80% in CNS cancer cell lines SF-539 and SNB-75. nih.gov Other derivatives demonstrated potent activity against breast cancer and non-small cell lung cancer cell lines, with GI₅₀ values in the low micromolar range. mdpi.comresearchgate.net

Table 2: Anticancer Activity of Selected Piperazine Analogues

Compound/AnalogueCancer Cell Line(s)Observed Mechanism/EffectIC₅₀ / GI₅₀ / Growth %
PCC SNU-475, SNU-423 (Liver)Induction of apoptosisIC₅₀: 6.98 µM, 7.76 µM
QQ1 ACHN (Renal)Cell cycle arrestIC₅₀: 1.55 µM
Analogue 3n MDA-MB-231 (Breast)Caspase-dependent apoptosisIC₅₀: 5.55 µM
Vindoline Conj. 17 KM12 (Colon), SF-539 (CNS)AntiproliferativeGrowth %: -84.40%, >-80%
Vindoline Conj. 23 MDA-MB-468 (Breast)AntiproliferativeGI₅₀: 1.00 µM
Vindoline Conj. 25 HOP-92 (Lung)AntiproliferativeGI₅₀: 1.35 µM

Despite a comprehensive search for scientific literature, no specific mechanistic studies focusing on the biological or cytotoxic effects of the chemical compound This compound or its close analogues could be identified. The conducted searches for data on the inhibition of cell proliferation, induction of apoptosis, and in vitro cytotoxicity of this particular compound did not yield any relevant research findings.

Therefore, it is not possible to provide an article structured around the requested outline, as there is no available scientific data for the specified sections and subsections concerning "this compound".

General research on other piperazine derivatives has shown a wide range of biological activities, including anticancer properties. These studies often highlight that the specific substitutions on both the piperazine and the aromatic rings are crucial for their biological effects. However, without specific studies on the title compound, any discussion of its potential activities would be speculative and would not adhere to the strict, data-driven requirements of the user's request.

Chemical Reactivity and Further Functionalization of the 1 6 Methyl 4 Nitropyridin 2 Yl Piperazine Moiety

Reactivity of the Nitro Group: Reduction to Amino and Subsequent Transformations

The nitro group at the 4-position of the pyridine (B92270) ring is a key functional handle that can be readily transformed, primarily through reduction, to introduce an amino group. This conversion drastically alters the electronic properties of the pyridine ring and provides a new nucleophilic site for further elaboration.

The reduction of the nitro moiety in 1-(6-methyl-4-nitropyridin-2-yl)piperazine and its derivatives is a critical step in the synthesis of various biologically active compounds, particularly G-protein-coupled receptor 119 (GPR119) agonists. nih.govnih.gov Standard catalytic hydrogenation conditions are typically employed for this transformation. For instance, the nitro group can be effectively reduced to a primary amine, yielding 6-methyl-2-(piperazin-1-yl)pyridin-4-amine, by using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

This newly formed 4-amino group is a versatile intermediate for subsequent reactions. It can undergo acylation, alkylation, or participate in coupling reactions to build more complex molecular scaffolds. In the synthesis of GPR119 agonists, this amine is often acylated or coupled with other heterocyclic systems to form the final active compound. nih.gov

Beyond reduction, the electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group itself can act as a leaving group. This reactivity is particularly exploited in the synthesis of radiolabeled compounds.

Table 1: Representative Reactions of the Nitro Group

TransformationReagents and ConditionsProductApplication
Reduction to AmineH2, Pd/C, solvent (e.g., MeOH, EtOH)6-methyl-2-(piperazin-1-yl)pyridin-4-amineIntermediate for GPR119 agonists nih.gov
Nucleophilic Substitution[18F]Fluoride, K2CO3, K222, DMSO, heat1-(4-[18F]Fluoro-6-methylpyridin-2-yl)piperazine derivativeSynthesis of PET radiotracers nih.govresearchgate.net

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen

The secondary amine (N-H) of the piperazine ring is a potent nucleophile and represents the most common site for derivatization of the this compound core. mdpi.com This nitrogen can readily participate in a variety of bond-forming reactions, including alkylations and acylations, allowing for the attachment of diverse substituents.

This reactivity is fundamental to its use as a building block in drug discovery. For example, in the synthesis of GPR119 agonists, the piperazine nitrogen is typically reacted with an electrophilic partner to introduce a significant portion of the final molecule's structure. This can involve:

Acylation: Reaction with carboxylic acids (using coupling agents), acyl chlorides, or acid anhydrides to form amide bonds.

Alkylation: Reaction with alkyl halides or other electrophiles to form new carbon-nitrogen bonds. google.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

The choice of reaction partner allows for systematic modification of the molecule's properties, which is a key strategy in structure-activity relationship (SAR) studies. For instance, attaching different aryl or heteroaryl groups via an amide or alkyl linkage to the piperazine nitrogen can significantly modulate the compound's affinity and selectivity for its biological target. nih.govnih.gov

Potential for Heterocyclization or Annulation Reactions

While less commonly documented for this specific scaffold, the functional groups present in the derivatives of this compound suggest a potential for intramolecular cyclization or annulation reactions to form more complex, fused heterocyclic systems.

Following the reduction of the nitro group to form 6-methyl-2-(piperazin-1-yl)pyridin-4-amine, the molecule contains several nucleophilic nitrogen atoms. The spatial arrangement of the 4-amino group and the piperazine moiety could, under certain conditions, allow for reactions with appropriate bifunctional electrophiles to construct a new ring fused to the pyridine core. For example, reaction with a β-keto ester or a similar 1,3-dielectrophile could potentially lead to the formation of a pyridopyrimidine or related fused system.

Annulation strategies involving pyridine derivatives are known in organic synthesis, where reactions can be designed to build new rings onto the existing pyridine framework. nih.govnih.gov Although specific examples starting from 6-methyl-2-(piperazin-1-yl)pyridin-4-amine are not prominently reported, the inherent reactivity of its functional groups makes it a plausible substrate for such synthetic explorations, aiming to generate novel chemical entities with unique three-dimensional structures.

Development of Radiolabeled Derivatives for Research Applications

The this compound scaffold is a crucial precursor in the development of radiolabeled molecules for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique that requires specific probes labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (18F).

In a notable application, derivatives of this compound have been used to synthesize the first PET imaging ligand for GPR119. nih.govresearchgate.net The synthesis strategy leverages the reactivity of the nitro group. Instead of being reduced, the 4-nitro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) with [18F]fluoride. uchicago.edu The electron-deficient nature of the 4-position on the pyridine ring, activated by the ring nitrogens, facilitates this displacement.

Table 2: Synthesis and Properties of a Radiolabeled GPR119 Derivative

ParameterDetailsReference
Radiotracer[18F]KSS3 nih.gov
Labeling PrecursorNitro-substituted GPR119 agonist derived from this compound nih.gov
Radiolabeling ReactionNucleophilic aromatic substitution (SNAr) of the NO2 group nih.govuchicago.edu
RadioisotopeFluorine-18 (18F) nih.gov
Radiochemical Yield (RCY)Reported with high efficiency nih.gov
ApplicationPET imaging of GPR119 receptors researchgate.net

Future Research Directions and Methodological Advancements

Application of Chemoinformatics and Machine Learning in Compound Design and Activity Prediction

The integration of chemoinformatics and machine learning (ML) has become an essential component of modern drug discovery, offering powerful tools for designing and predicting the activity of novel compounds. nih.govmdpi.com These computational approaches utilize pattern recognition algorithms to establish mathematical relationships between the chemical structures of molecules and their biological activities, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com For pyridylpiperazine systems, these techniques can be applied to mine large compound databases, predict biological properties, and optimize lead compounds. nih.gov

Machine learning models, such as Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and k-Nearest Neighbors (kNN), can be trained on existing data from pyridylpiperazine derivatives to predict the efficacy and potential targets of new analogs. mdpi.com By analyzing chemical descriptors—features derived from the molecular structure—these models can identify key structural motifs responsible for desired biological effects. nih.gov This predictive capability allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and thereby reducing time and cost. chemdiv.com The application of ML can significantly enhance the efficiency of identifying new pyridylpiperazine-based drug candidates with improved biological activities. nih.gov

Table 1: Machine Learning Models in Drug Discovery

Model Type Application in Pyridylpiperazine Research Potential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. mdpi.com Identification of structural features crucial for efficacy.
Support Vector Machine (SVM) Classify compounds as active or inactive against a specific target. mdpi.com Prioritization of synthetic efforts on promising scaffolds.
Artificial Neural Networks (ANN) Model complex, non-linear relationships between structure and activity. nih.gov Enhanced prediction of pharmacodynamic and pharmacokinetic properties. nih.gov

| Virtual Screening | Computationally screen large libraries of virtual compounds against a biological target. chemdiv.com | Rapid identification of potential hit compounds for further testing. |

Exploration of Novel Biological Targets for Pyridylpiperazine Systems

The pyridylpiperazine scaffold is a versatile pharmacophore present in a wide array of biologically active compounds. nih.gov While research has identified their potential as inhibitors of bacterial efflux pumps and urease, there is significant scope for exploring novel biological targets. nih.govnih.govnih.gov The structural characteristics of pyridylpiperazines make them suitable for interaction with various enzymes and receptors.

Recent studies have highlighted the role of pyridylpiperazine derivatives as allosteric inhibitors of Resistance-Nodulation-Division (RND) efflux pumps, such as AcrAB-TolC in E. coli and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii. nih.govnih.gov These pumps are critical contributors to multidrug resistance in Gram-negative bacteria. nih.gov Another identified target is urease, a key enzyme for pathogens like Helicobacter pylori. nih.gov

Future research could focus on screening pyridylpiperazine libraries against other clinically relevant targets. Given the prevalence of the piperazine (B1678402) ring in drugs targeting the central nervous system, exploring receptors and enzymes involved in neurotransmission is a logical step. mdpi.com Furthermore, kinases, which are often dysregulated in cancers, represent another promising class of targets for novel pyridylpiperazine-based inhibitors. nih.govijpsr.info

Table 2: Investigated and Potential Biological Targets for Pyridylpiperazine Systems

Target Class Specific Example(s) Therapeutic Area Status
Bacterial Efflux Pumps AcrB (in E. coli), AdeJ (in A. baumannii) nih.govnih.gov Infectious Diseases (Antibiotic Resistance) Investigated
Enzymes Urease nih.gov Infectious Diseases (e.g., H. pylori) Investigated
Kinases Phosphoinositide 3-kinases (PI3K) nih.gov Oncology Potential
G-Protein Coupled Receptors (GPCRs) Serotonin or Dopamine Receptors Neurology/Psychiatry Potential

| Viral Proteins | HIV-1 Capsid Protein p24 (GAG) chemdiv.com | Infectious Diseases (Antiviral) | Potential |

Development of Advanced In Vitro Cellular Models for Mechanistic Studies

To bridge the gap between preclinical and clinical research, advanced in vitro models that more accurately mimic human physiology are essential. researchgate.net Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular environments found in vivo. nih.gov For studying the mechanisms of action of compounds like 1-(6-Methyl-4-nitropyridin-2-yl)piperazine, complex in vitro models (CIVMs) such as 3D cell cultures, spheroids, organoids, and organ-on-a-chip systems offer significant advantages. researchgate.netnih.gov

These models can provide deeper insights into a compound's effects on cellular pathways, toxicity profiles, and interactions within a multi-cellular context. nih.gov For instance, a "gut-on-a-chip" model could be used to study the absorption and metabolism of orally administered pyridylpiperazine derivatives, while co-culture models of hepatocytes and other liver cells could offer more reliable predictions of hepatotoxicity. nih.gov For investigating pyridylpiperazine-based efflux pump inhibitors, advanced models mimicking bacterial biofilms could provide a more clinically relevant environment to test efficacy. The use of these sophisticated systems can improve the predictive value of preclinical studies and reduce reliance on animal models. researchgate.net

Strategic Synthesis of Diversified Libraries for High-Throughput Screening

The discovery of new lead compounds is heavily reliant on the screening of large and structurally diverse chemical libraries. nih.gov High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target. The strategic synthesis of diversified libraries of pyridylpiperazine derivatives is a crucial step in exploring the full therapeutic potential of this scaffold.

Combinatorial chemistry techniques can be employed to generate large libraries of analogs by systematically modifying different positions on the pyridylpiperazine core. nih.gov For example, starting with a core like this compound, variations can be introduced at the piperazine nitrogen and on the pyridine (B92270) ring. The synthesis often involves key reactions like nucleophilic aromatic substitution to couple the piperazine and pyridine rings. nih.gov The resulting libraries should possess drug-like properties, often guided by principles such as Lipinski's Rule of Five, and exhibit a wide range of chemical properties to maximize the chances of identifying hits during screening campaigns. ku.edu These focused libraries are invaluable tools for discovering novel modulators of pharmacological targets. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1-(6-Methyl-4-nitropyridin-2-yl)piperazine, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Nitro-group introduction : Reaction of substituted pyridine precursors with nitrating agents under controlled temperature (0–5°C) to avoid over-nitration .
  • Piperazine coupling : Use of polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity of the piperazine nitrogen. Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for pyridine:piperazine) are critical for minimizing side products .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol improves purity (>95%) .
    Yield Optimization : Elevated temperatures (80–100°C) accelerate coupling but may degrade nitro groups; inert atmospheres (N₂/Ar) prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substituent positions on the pyridine and piperazine rings. For example, the methyl group at C6 of pyridine shows a singlet at δ 2.4–2.6 ppm, while nitropyridine protons resonate at δ 8.2–8.8 ppm .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric stretching peaks at 1520 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish between regioisomers (e.g., 4-nitro vs. 5-nitro derivatives) .
  • X-ray Crystallography : Resolve 3D conformation, particularly piperazine ring puckering and dihedral angles relative to the pyridine plane .

Advanced: How does the substitution pattern on the pyridine ring influence biological activity in piperazine derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro groups at C4 increase electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibition). Methyl groups at C6 improve lipophilicity, aiding membrane permeability .
  • Steric Effects : Bulkier substituents at C2/C6 reduce binding affinity to serotonin receptors (e.g., 5-HT1A) by disrupting coplanarity between the pyridine and piperazine rings .
  • Case Study : Replacing nitro with methoxy groups in analogs reduces antibacterial activity by 50%, highlighting the role of EWGs in redox-mediated mechanisms .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data in biological activity studies?

Methodological Answer:

  • Docking vs. Experimental IC₅₀ : If simulations predict high affinity (e.g., for 5-HT1A receptors) but assays show low activity:
    • Verify protonation states of piperazine nitrogens at physiological pH using pKa calculations .
    • Assess solvent effects (e.g., DMSO >1% may denature membrane proteins) .
  • Example : Beta-cyclodextrin inclusion complexes predicted to enhance solubility (computational) reduced in vitro activity due to steric hindrance at binding sites .
  • Mitigation : Use molecular dynamics (MD) simulations to model ligand-receptor flexibility over 100 ns trajectories .

Advanced: What experimental factors most significantly affect CO₂ capture efficiency when using piperazine derivatives?

Methodological Answer:

  • Solvent Composition : Piperazine (5–10 wt%) in aqueous K₂CO₃ increases CO₂ absorption by 30% via carbamate formation. Higher concentrations (>15%) induce precipitation .
  • Temperature : Optimal at 40–50°C; lower temperatures slow kinetics, while higher temperatures (>60°C) degrade piperazine into ethylenediamine .
  • Gas-Liquid Flow Rates : Laminar flow (Re < 2000) in membrane contactors maximizes interfacial area for absorption. Turbulent flow reduces efficiency by 20% .
  • Stability : Piperazine degradation products (e.g., NH₃) monitored via ion chromatography; periodic solvent replacement mitigates this .

Advanced: What strategies optimize metabolic stability and reduce toxicity in piperazine-based drug candidates?

Methodological Answer:

  • Cytochrome P450 Inhibition : Introduce fluorine at C2 of pyridine to block metabolic oxidation (reduces CYP3A4-mediated clearance by 40%) .
  • Toxicity Mitigation :
    • Replace methyl groups with trifluoromethyl to minimize hepatotoxicity (lower logP reduces lipid accumulation) .
    • Beta-cyclodextrin encapsulation decreases acute toxicity (LD₅₀ increased from 150 mg/kg to 300 mg/kg in murine models) .
  • Prodrug Design : Esterify piperazine nitrogens to enhance solubility and delay hepatic first-pass metabolism .

Advanced: How can crystallography and Hirshfeld surface analysis guide the design of supramolecular inclusion complexes?

Methodological Answer:

  • Crystal Packing Analysis : Identify dominant intermolecular interactions (e.g., C–H···O/N hydrogen bonds) that stabilize inclusion complexes. For example, nitro groups form 2.8 Å interactions with host molecules .
  • Hirshfeld Surface Metrics : Quantify contact percentages (e.g., O···H contacts >30% indicate strong polar interactions). Modify substituents to enhance these contacts for improved thermal stability (e.g., up to 250°C) .
  • Application : Co-crystallization with cucurbituril hosts increases aqueous solubility by 10-fold, critical for in vivo delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.